molecular formula C16H21N7O3 B2730769 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1013988-46-9

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No.: B2730769
CAS No.: 1013988-46-9
M. Wt: 359.39
InChI Key: SBKRFNJFXYIIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H21N7O3 and its molecular weight is 359.39. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding Studies

The compound has been investigated as a selective antagonist ligand for the A2B adenosine receptors. A study by Baraldi et al. (2004) utilized a derivative, MRE 2029-F20, for receptor binding assays. The ligand showed a high affinity for human A2B receptors with a KD value of 1.65±0.10 nM and a Bmax value of 36±4 fmol/mg protein, making it a valuable tool for the pharmacological characterization of the A2B adenosine receptor subtype Baraldi et al., 2004.

Coordination Complexes and Antioxidant Activity

Another study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives and their ability to form coordination complexes with Co(II) and Cu(II) ions. The complexes exhibited significant antioxidant activity, showcasing the potential of pyrazole-acetamide derivatives in developing new antioxidant agents Chkirate et al., 2019.

Antimicrobial Activity

Research by Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, including derivatives of pyrazole-acetamide. These compounds were evaluated for their antimicrobial properties, showing potential for the development of new antimicrobial agents Bondock et al., 2008.

Antitumor Activity

A study by Sultani et al. (2017) synthesized new mercapto xanthine derivatives, including 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides. These compounds demonstrated inhibitory effects in human MCF7 and K562 cancer cell lines, indicating their potential as antitumor agents Sultani et al., 2017.

Properties

IUPAC Name

2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propylpurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O3/c1-5-6-21-12-13(18-15(21)23-10(3)7-9(2)19-23)20(4)16(26)22(14(12)25)8-11(17)24/h7H,5-6,8H2,1-4H3,(H2,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKRFNJFXYIIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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